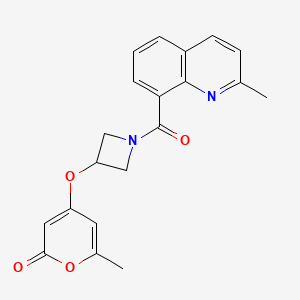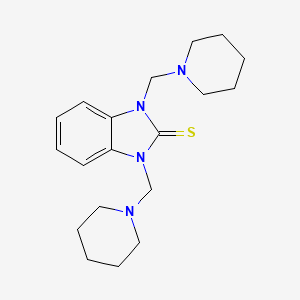![molecular formula C22H20N6O B2482644 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034475-98-2](/img/structure/B2482644.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” often involves complex organic reactions. For instance, compounds with benzimidazole and pyrimidine moieties have been synthesized through reactions that include conventional methods starting from benzotriazole or aminopyridine as starting materials (Sharma, Samadhiya, Srivastava, & Srivastava, 2011). These processes typically require specific reactants, catalysts, and conditions to achieve the desired product with high yield and purity.
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals detailed insights into their configuration and conformation. X-ray crystallography and Density Functional Theory (DFT) studies, for instance, have been utilized to understand the crystal and molecular structures of related benzimidazole-carboxylate compounds, providing a foundation for understanding the structural characteristics of our compound of interest (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, reflecting their reactive nature. For example, guanidine derivatives have been synthesized through reactions involving carbamothioyl benzamides, indicating the potential for diverse chemical transformations that could be applied to our compound (Balewski & Kornicka, 2021). Such reactions are crucial for the modification and derivatization of the molecule for different scientific applications.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a significant role in the application and handling of the compound. While specific data on “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” may not be readily available, studies on related compounds provide valuable insights. For example, the study of crystal and molecular structures through X-ray and DFT analyses offers an understanding of the physical characteristics that can influence the compound’s behavior in different environments (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key to determining the compound's applicability in different scientific fields. Research on similar compounds indicates a wide range of chemical behaviors, such as the formation of guanidine derivatives and involvement in Suzuki coupling reactions, which could be relevant to the chemical properties of “N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide” (Balewski & Kornicka, 2021).
Scientific Research Applications
Antitubercular Applications
N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide, a benzimidazole analogue, is reported to have antitubercular properties. This compound, which is structurally related to N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, demonstrates in vitro antimycobacterial activity, particularly against Mycobacterium smegmatis (Richter et al., 2022).
Anticancer Properties
A series of compounds bearing a benzimidazole moiety, similar to the compound , have been synthesized and evaluated for their anticancer activities. These compounds have shown significant results against various human cancer cell lines, such as colorectal, liver, and ovarian cancers. The compounds exhibit inhibitory activities against Aurora A kinase and KSP, important targets in cancer therapy (Abd El-All et al., 2015).
Antiviral Activity
A class of compounds, structurally related to the benzimidazoles, has been designed for testing as antirhinovirus agents. These compounds demonstrate strong antiviral activity and minimal cellular toxicity. This indicates the potential of benzimidazole analogues, like N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, in antiviral research (Hamdouchi et al., 1999).
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c29-22(23-11-20-26-17-8-4-5-9-18(17)27-20)16-12-28(13-16)21-10-19(24-14-25-21)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,23,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHOGUOQTVHINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)
![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)



![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)